molecular formula C15H14FNO B11872415 1-(4-Fluorophenyl)-1,2,3,4-tetrahydroisoquinolin-6-ol CAS No. 596791-47-8

1-(4-Fluorophenyl)-1,2,3,4-tetrahydroisoquinolin-6-ol

Cat. No.: B11872415
CAS No.: 596791-47-8
M. Wt: 243.28 g/mol
InChI Key: LVSYRPGEEICBFX-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-1,2,3,4-tetrahydroisoquinolin-6-ol is a chemical compound that belongs to the class of tetrahydroisoquinolines This compound is characterized by the presence of a fluorophenyl group attached to the tetrahydroisoquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Fluorophenyl)-1,2,3,4-tetrahydroisoquinolin-6-ol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluorobenzaldehyde and tetrahydroisoquinoline.

    Condensation Reaction: The initial step involves a condensation reaction between 4-fluorobenzaldehyde and tetrahydroisoquinoline in the presence of a suitable catalyst, such as an acid catalyst, to form an intermediate Schiff base.

    Reduction: The Schiff base is then reduced using a reducing agent like sodium borohydride or lithium aluminum hydride to yield the desired this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Fluorophenyl)-1,2,3,4-tetrahydroisoquinolin-6-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to yield reduced tetrahydroisoquinoline derivatives.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed:

    Oxidation: Quinoline derivatives.

    Reduction: Reduced tetrahydroisoquinoline derivatives.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

1-(4-Fluorophenyl)-1,2,3,4-tetrahydroisoquinolin-6-ol has several scientific research applications:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in the development of drugs targeting neurological disorders and cancer.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including natural products and pharmaceuticals.

    Biological Studies: It is used in studies investigating the role of fluorinated compounds in biological systems, particularly in enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)-1,2,3,4-tetrahydroisoquinolin-6-ol involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes or receptors in the central nervous system, modulating their activity.

    Pathways Involved: It can influence signaling pathways related to neurotransmission, potentially affecting mood, cognition, and pain perception.

Comparison with Similar Compounds

    1-(4-Fluorophenyl)piperazine: Another fluorinated compound with applications in medicinal chemistry.

    Fluorinated Indoles: Compounds with similar fluorophenyl groups but different core structures.

Uniqueness: 1-(4-Fluorophenyl)-1,2,3,4-tetrahydroisoquinolin-6-ol is unique due to its tetrahydroisoquinoline core, which imparts distinct chemical and biological properties compared to other fluorinated compounds. Its specific structure allows for unique interactions with biological targets, making it a valuable compound for research and development.

Properties

CAS No.

596791-47-8

Molecular Formula

C15H14FNO

Molecular Weight

243.28 g/mol

IUPAC Name

1-(4-fluorophenyl)-1,2,3,4-tetrahydroisoquinolin-6-ol

InChI

InChI=1S/C15H14FNO/c16-12-3-1-10(2-4-12)15-14-6-5-13(18)9-11(14)7-8-17-15/h1-6,9,15,17-18H,7-8H2

InChI Key

LVSYRPGEEICBFX-UHFFFAOYSA-N

Canonical SMILES

C1CNC(C2=C1C=C(C=C2)O)C3=CC=C(C=C3)F

Origin of Product

United States

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